Home > Products > Screening Compounds P31769 > GNE-7915 tosylate
GNE-7915 tosylate -

GNE-7915 tosylate

Catalog Number: EVT-256386
CAS Number:
Molecular Formula: C26H29F4N5O6S
Molecular Weight: 615.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-7915 tosylate is a highly potent, selective, and brain-penetrable LRRK2 small molecule inhibitor with IC50 of 9 nM in cellular LRRK2 assay; > 100 fold selectivity against a panel of 187 kianses(Ki).  GNE-7915 demonstrated excellent in vitro DMPK and in vivo rat PK profiles including minimal turnover in human hepatocytes and low total and unbound clearance values as predicted by rat hepatocytes, long half-lives, good oral exposure, high passive permeability, no human P-gp efflux, and good brain penetration in rats. GNE-7915 also showed concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 protein with the G2019S PD mutation. A pharmacodynamic inhibition model had a calculated in vivo unbound brain IC50 of 7 nM for GNE-7915.
Overview

GNE-7915 tosylate is a selective and potent inhibitor of leucine-rich repeat kinase 2, known for its ability to penetrate the blood-brain barrier. With a reported inhibitory concentration (IC50) of 9 nM, it has garnered attention in the context of neurodegenerative diseases, particularly Parkinson's disease. The compound is characterized by its unique molecular structure, which includes a complex arrangement of functional groups that enhance its selectivity and potency against the target kinase.

Source and Classification

GNE-7915 tosylate is classified as a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2. The compound is synthesized for research purposes and is not intended for human use. Its development stems from ongoing research into therapeutic agents that can effectively modulate LRRK2 activity, a kinase implicated in various neurodegenerative disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-7915 tosylate involves several steps that leverage structure-based drug design principles. The process typically includes:

  1. Initial Lead Optimization: This phase utilizes high-throughput screening to identify lead compounds with suitable potency and selectivity profiles.
  2. Chemical Modifications: Structural modifications are made to enhance brain penetration and reduce off-target effects. This includes the incorporation of specific functional groups that improve solubility and binding affinity.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as chromatography to achieve a purity level of ≥98%. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the molecular structure and integrity of the compound.
Molecular Structure Analysis

Structure and Data

GNE-7915 tosylate has a complex molecular formula of C26H29F4N5O6SC_{26}H_{29}F_{4}N_{5}O_{6}S and a molecular weight of 615.60 g/mol. The InChI key for this compound is VYAOJDYMEMFZKS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

Key Structural Features:

  • Sulfonic Acid Group: Enhances solubility and interaction with biological targets.
  • Trifluoromethyl Group: Contributes to the compound's lipophilicity, aiding in blood-brain barrier penetration.
  • Morpholine Ring: Provides structural rigidity and potential interactions with the kinase's active site.
Chemical Reactions Analysis

Reactions and Technical Details

GNE-7915 tosylate primarily functions through competitive inhibition of leucine-rich repeat kinase 2. The mechanism involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates involved in neuronal signaling pathways.

Notable Reactions:

  • Inhibition of Kinase Activity: GNE-7915 effectively inhibits LRRK2 activity, leading to downstream effects on protein phosphorylation.
  • Dephosphorylation Events: In vivo studies have shown that GNE-7915 induces dephosphorylation of LRRK2 in transgenic models, indicating its potential role in modulating kinase activity within neural tissues.
Mechanism of Action

Process and Data

The mechanism by which GNE-7915 exerts its pharmacological effects involves several key processes:

  1. Binding Affinity: The compound binds selectively to LRRK2 with high affinity, as indicated by its low IC50 value.
  2. Inhibition of Phosphorylation: By occupying the ATP-binding site, GNE-7915 prevents LRRK2 from phosphorylating its substrates, which are crucial for various cellular functions including autophagy and vesicle trafficking.
  3. Impact on Cellular Signaling: The inhibition leads to altered signaling pathways associated with neuronal health, potentially providing therapeutic benefits in conditions like Parkinson's disease.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Purity: ≥98%, ensuring high reliability in experimental applications.
  • Storage Conditions: Recommended storage at -20°C in a dry, dark environment to maintain stability over time.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect formulation strategies.
  • Stability: Demonstrates considerable stability under specified storage conditions, with a shelf life exceeding 12 months when stored correctly.
Applications

GNE-7915 tosylate has significant scientific applications primarily in pharmacological research aimed at understanding and treating neurodegenerative diseases:

  1. Research on Parkinson's Disease: Its role as an inhibitor of LRRK2 makes it a valuable tool for studying the pathological mechanisms underlying Parkinson's disease.
  2. Drug Development Studies: Used in preclinical studies to assess safety and efficacy profiles in animal models.
  3. Biochemical Assays: Employed in assays designed to evaluate kinase activity and cellular signaling pathways affected by LRRK2 modulation.
Introduction to LRRK2 as a Therapeutic Target in Parkinson’s Disease

Role of LRRK2 Kinase in Neurodegenerative Pathways

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein (286 kDa) comprising several functional domains, including Armadillo (ARM), Ankyrin (ANK), Leucine-rich repeat (LRR), Ras-of-complex (ROC), C-terminal of ROC (COR), kinase, and WD40 domains [1] [6]. This complex structure underpins its dual enzymatic functions: GTPase activity mediated by the ROC-COR bidomain and kinase activity centered in the kinase domain. Pathogenic mutations (e.g., G2019S, R1441C/G/H) cluster predominantly in the catalytic core (ROC-COR-kinase), with G2019S being the most prevalent mutation, accounting for up to 10-fold increased Parkinson’s disease (PD) risk in certain populations [6]. The G2019S variant heightens kinase activity by 2–3-fold, leading to hyperphosphorylation of substrate proteins [1] [4].

LRRK2 orchestrates critical cellular processes implicated in PD pathogenesis:

  • Rab GTPase Phosphorylation: LRRK2 phosphorylates Rab GTPases (e.g., Rab10), disrupting endolysosomal trafficking, autophagy, and lysosomal function. Pathogenic LRRK2 variants amplify this phosphorylation, contributing to toxic protein accumulation [1] [3].
  • Cytoskeletal Dynamics: LRRK2 modulates microtubule stability and actin polymerization. Knockout models exhibit elongated neurites, suggesting LRRK2 constrains neurite outgrowth [1].
  • Inflammatory Signaling: LRRK2 expression surges in immune cells (microglia, B-cells) under inflammatory stimuli. This exacerbates neuroinflammation and peripheral immune cell recruitment to the brain, linking LRRK2 to immune-mediated neurodegeneration [1] [9].
  • Mitochondrial Function: LRRK2 mutations impair mitochondrial homeostasis, increasing oxidative stress and energy deficits in neurons [4].

Table 1: Key LRRK2 Domains and Pathogenic Mutations

DomainFunctionPathogenic VariantsFunctional Impact
KinaseCatalytic phosphorylationG2019S, I2020T↑ Kinase activity, Rab hyperphosphorylation
ROC-CORGTP hydrolysisR1441C/G/HAltered GTPase activity, kinase dysregulation
WD40Protein scaffoldingG2835R (risk variant)↑ Kinase activity (in vitro)
ANKProtein-protein interactionsR793M (protective)↓ Microtubule association

Genetic burden analyses confirm the kinase domain’s central role: Rare-variant meta-analyses (8,888 PD patients) show robust PD associations (p<10−20), though excluding G2019S nullifies this signal, highlighting its dominance [6].

Rationale for Targeting LRRK2 in Parkinson’s Disease Therapeutics

LRRK2 represents a genetically validated target for disease-modifying PD therapies. While mutations cause 2–6% of familial PD, genome-wide association studies (GWAS) implicate LRRK2 loci in sporadic PD, broadening its therapeutic relevance [1] [4]. The gain-of-function kinase mechanism is central to pathogenesis, evidenced by:

  • Biochemical Evidence: Pathogenic mutants (e.g., G2019S) elevate autophosphorylation and Rab10 phosphorylation in cellular and animal models [1] [4].
  • Genetic Evidence: Rare variants in the kinase domain (e.g., R793M) correlate with reduced PD risk, supporting kinase inhibition as protective [6].
  • Downstream Pathway Dysregulation: Elevated phosphorylated Rab10 (pRab10) and lysosomal enzymes (cathepsins) in PD patient biofluids reflect LRRK2-mediated lysosomal dysfunction [3] [9].

Strategies to inhibit LRRK2 include:

  • Small-Molecule Kinase Inhibitors: Brain-penetrant compounds (e.g., GNE-7915) suppress kinase activity and pRab10 levels [2] [7].
  • Antisense Oligonucleotides (ASOs): ION859 reduces LRRK2 protein levels by degrading its mRNA, lowering pRab10 (50%) and cathepsins (25%) in PD patients, irrespective of mutation status [3].
  • PROTAC Degraders: ARV-102 promotes LRRK2 ubiquitination and degradation, achieving >50% LRRK2 reduction in early trials [8].

Table 2: Therapeutic Approaches Targeting LRRK2

ApproachRepresentative AgentMechanismKey Outcomes
Small-molecule inhibitorGNE-7915 tosylateATP-competitive kinase inhibitionIC50 = 9 nM; >100-fold selectivity over 392 kinases [2] [7]
ASOION859LRRK2 mRNA degradation59% LRRK2 reduction in CSF; 50% pRab10 decrease [3]
PROTAC degraderARV-102Ubiquitin-mediated LRRK2 degradation>50% LRRK2 reduction in CNS [8]

GNE-7915 tosylate exemplifies the preclinical promise of LRRK2 inhibitors. It exhibits nanomolar potency (IC50 = 9 nM), high selectivity (inhibits only 1/187 kinases at 0.1 μM), and brain penetrance across species [2] [5] [7]. In cellular models, it normalizes pathogenic phosphorylation of Rab10 and reverses lysosomal deficits, validating LRRK2 kinase inhibition as a strategy to restore proteostasis [2] [7].

Collectively, these approaches underscore LRRK2’s druggability and position kinase inhibitors like GNE-7915 tosylate as critical tools for translating genetic insights into disease-modifying therapies.

Properties

Product Name

GNE-7915 tosylate

Molecular Formula

C26H29F4N5O6S

Molecular Weight

615.6

SMILES

CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4

Synonyms

(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.